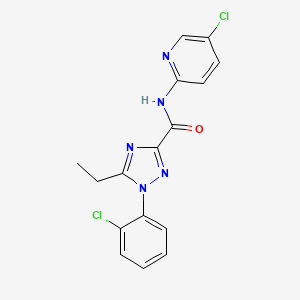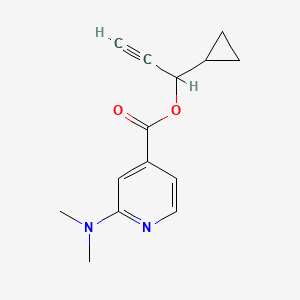![molecular formula C20H20N4O2 B7662503 N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7662503.png)
N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide, commonly known as DMC, is a synthetic compound that has gained significant attention in the field of scientific research. DMC is a versatile molecule that has been studied for its potential applications in various fields, such as medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of DMC varies depending on its application. In medicine, DMC inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. In agriculture, DMC inhibits the activity of certain enzymes that are involved in weed and pest growth. In environmental science, DMC adsorbs certain pollutants from water.
Biochemical and Physiological Effects:
DMC has been shown to have various biochemical and physiological effects depending on its application. In medicine, DMC has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of certain enzymes. In agriculture, DMC has been shown to inhibit the growth of weeds and pests by inhibiting the activity of certain enzymes. In environmental science, DMC has been shown to adsorb certain pollutants from water.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMC in lab experiments is its versatility. DMC can be used in various scientific fields, such as medicine, agriculture, and environmental science. Another advantage of using DMC is its stability, which allows for long-term storage and use. However, one limitation of using DMC in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of DMC. In medicine, future studies could focus on the development of DMC-based drugs for the treatment of cancer and inflammation. In agriculture, future studies could focus on the development of DMC-based herbicides and pesticides that are more effective and environmentally friendly. In environmental science, future studies could focus on the development of DMC-based water treatment agents that are more efficient and cost-effective.
Méthodes De Synthèse
DMC can be synthesized using various methods, including the reaction of 5-(dimethylcarbamoyl)-2-methylphenylhydrazine with 1-phenyl-3-(pyrazol-5-yl) urea in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of DMC can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
DMC has been extensively studied for its potential applications in various scientific fields. In medicine, DMC has been investigated for its anticancer properties. Studies have shown that DMC can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes. DMC has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In agriculture, DMC has been investigated for its potential use as a herbicide. Studies have shown that DMC can effectively control the growth of weeds by inhibiting the activity of certain enzymes. DMC has also been studied for its potential use as a pesticide, as it can effectively control the growth of certain pests.
In environmental science, DMC has been investigated for its potential use as a water treatment agent. Studies have shown that DMC can effectively remove certain pollutants from water by adsorption.
Propriétés
IUPAC Name |
N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-9-10-15(20(26)23(2)3)13-18(14)21-19(25)17-11-12-24(22-17)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCPYMXOENAESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)NC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B7662421.png)
![2-(5-Methylfuran-2-yl)-1-[3-methyl-4-[2-(5-methylfuran-2-yl)acetyl]piperazin-1-yl]ethanone](/img/structure/B7662428.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-(3-fluoro-4-methoxyphenyl)-N-methylacetamide](/img/structure/B7662438.png)
![N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide](/img/structure/B7662450.png)
![6-ethoxy-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7662455.png)

![2-[5-(2,3-Dihydro-1,4-benzodioxin-5-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662464.png)
![[4-Chloro-3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylamino]phenyl]methanol](/img/structure/B7662471.png)
![2-[(Z)-1-(4-pyrazol-1-ylphenyl)prop-1-en-2-yl]pyrazine](/img/structure/B7662478.png)
![3-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7662495.png)
![2-[5-[(4-Methoxypyridin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662499.png)
![4-chloro-N-[1-(2-fluoro-4-hydroxyanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B7662511.png)
![N-methyl-2-[5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7662516.png)

